3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylbenzaldehyde with urea and ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the desired dihydropyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Pyrimidine derivatives with additional functional groups.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Aromatic ring-substituted derivatives.
Scientific Research Applications
3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A simpler heterocyclic compound with similar core structure.
Dihydropyrimidine: Compounds with similar dihydropyrimidine core but different substituents.
Barbiturates: Compounds with a similar pyrimidine core used as sedatives and anesthetics.
Uniqueness
3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its 2,6-dimethylphenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
3-(2,6-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the dihydropyrimidine class. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 2490430-37-8
The structure features a dihydropyrimidine core substituted with a 2,6-dimethylphenyl group, influencing its chemical reactivity and biological properties.
Anticancer Activity
Research has demonstrated that compounds in the dihydropyrimidine class exhibit significant anticancer properties. For instance, studies indicate that this compound shows potential in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells. The IC50 values for the tested cell lines were as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 150 |
MCF7 | 120 |
U87 | 200 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro studies have shown effectiveness against various bacterial strains.
Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
Initial screenings have indicated that this compound may possess antiviral properties. For example, it has shown inhibitory effects against certain viruses in preliminary assays.
Research Findings
In a study assessing antiviral activity against influenza virus:
- The compound exhibited an EC50 value of 50 µM.
- It was found to inhibit viral replication by interfering with viral entry into host cells.
The biological activities of this compound are believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for cell survival.
- Oxidative Stress Induction : It may induce oxidative stress in cancer cells leading to apoptosis.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-3-5-9(2)11(8)14-10(15)6-7-13-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,16) |
InChI Key |
GQHMRXODZUJDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CCNC2=O |
Origin of Product |
United States |
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